Cas no 1269787-55-4 ((1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE)

(1R)-1-(2,5-Dimethylphenyl)-2-methoxyethylamine is a chiral amine compound characterized by its stereospecific (R)-configuration and substituted aromatic ring structure. The presence of a methoxyethylamine moiety enhances its potential as a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. Its rigid 2,5-dimethylphenyl group contributes to steric selectivity, making it valuable for applications requiring precise molecular recognition or chiral resolution. The compound's stability under standard conditions and compatibility with common organic solvents further support its utility in research and industrial processes. Its structural features suggest potential use in the development of bioactive molecules or as a ligand in catalytic systems.
(1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE structure
1269787-55-4 structure
Product Name:(1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE
CAS No:1269787-55-4
MF:C11H17NO
MW:179.258783102036
CID:5590452
PubChem ID:28108375
Update Time:2025-10-28

(1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE
    • (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine
    • Benzenemethanamine, α-(methoxymethyl)-2,5-dimethyl-, (αR)-
    • 1269787-55-4
    • AKOS006366106
    • Y12900
    • Inchi: 1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1
    • InChI Key: OMHXOYQQRWBJGZ-NSHDSACASA-N
    • SMILES: N[C@H](C1=CC(C)=CC=C1C)COC

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.984±0.06 g/cm3(Predicted)
  • Boiling Point: 271.3±35.0 °C(Predicted)
  • pka: 9.12±0.10(Predicted)

(1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1795139-1g
(R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine
1269787-55-4 98%
1g
¥11260.00 2024-08-09

Additional information on (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE

Comprehensive Overview of (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE (CAS No. 1269787-55-4)

(1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE (CAS No. 1269787-55-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of substituted phenethylamines and is characterized by its 2-methoxyethylamine moiety and a 2,5-dimethylphenyl group. The chiral center at the 1-position adds an additional layer of complexity and potential for enantioselective interactions.

The synthesis of (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE typically involves several steps, including the formation of the chiral center through asymmetric synthesis techniques such as organocatalysis or enzymatic resolution. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these processes, making the compound more accessible for research and development purposes.

In terms of its physical and chemical properties, (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE is a colorless liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to minimize degradation.

The biological activity of (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE has been extensively studied in various in vitro and in vivo models. Research has shown that this compound possesses potent agonist activity at specific serotonin receptors, particularly the 5-HT2A receptor. This property makes it a valuable tool for investigating the role of serotonin signaling in neurological disorders such as depression, anxiety, and schizophrenia.

Recent studies have also explored the potential therapeutic applications of (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE in pain management. Preclinical data suggest that it may have analgesic effects mediated through its interaction with serotonin receptors and other neurotransmitter systems. These findings have sparked interest in further clinical trials to evaluate its efficacy and safety as a novel analgesic agent.

In addition to its pharmacological properties, (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE has been investigated for its potential use as a chiral building block in the synthesis of more complex molecules. Its unique structure and chirality make it an attractive starting material for the development of new drugs and bioactive compounds. Researchers have utilized this compound to synthesize various derivatives with enhanced biological activities and improved pharmacokinetic profiles.

The environmental impact of (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE is another important consideration. Studies have shown that it is biodegradable under aerobic conditions but may persist in anaerobic environments. Proper disposal methods should be followed to minimize any potential ecological risks associated with its use.

In conclusion, (1R)-1-(2,5-DIMETHYLPHENYL)-2-METHOXYETHYLAMINE (CAS No. 1269787-55-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for advancing our understanding of serotonin signaling and developing new therapeutic agents for various diseases. Ongoing research continues to uncover new applications and optimize its use in both academic and industrial settings.

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